methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate
Description
Methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate is a chiral epoxide ester with the molecular formula C₁₁H₁₂O₄ (MW: 208.21 g/mol). Its stereochemistry is defined by the (2S,3R) configuration, which critically influences its reactivity and biological interactions . This compound is a key intermediate in pharmaceutical synthesis, notably in the production of diltiazem, a calcium channel blocker used to treat hypertension and angina . The 4-methoxyphenyl substituent enhances electron density at the epoxide ring, modulating its reactivity in nucleophilic ring-opening reactions compared to halogenated or alkylated analogs .
Properties
CAS No. |
84976-49-8 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl (2S,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3/t9-,10-/m0/s1 |
InChI Key |
CVZUMGUZDAWOGA-UWVGGRQHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@H](O2)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2S,3R)-3-(4-methoxyphenyl)-2-propenoic acid with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then esterified with methanol to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares the target compound with analogous epoxide esters differing in aryl substituents:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group increases electron density at the epoxide ring, making the compound less reactive toward nucleophiles compared to halogenated analogs (e.g., 4-Br, 4-Cl) .
- Synthetic Yields: Fluorinated derivatives (e.g., 3-F, 4-F) exhibit high yields (73–75%) and enantiomeric excess (97–99%) due to optimized catalytic asymmetric epoxidation conditions . In contrast, bromo- and chlorophenyl analogs show moderate yields (63–74%) via non-stereoselective methods .
- Thermodynamics : The synthesis of 3,4-dimethoxyphenyl analogs is endothermic with high activation energy, whereas halogenated derivatives form via exothermic pathways .
Stereochemical and Optical Activity
The (2S,3R) configuration of the target compound is critical for its role in drug synthesis. For example:
Comparative Reactivity
- Methoxy Group : Stabilizes the epoxide ring via resonance, reducing electrophilicity. This contrasts with electron-withdrawing halogens (e.g., Cl, Br), which increase ring strain and reactivity .
- Ring-Opening Reactions : The 4-methoxyphenyl derivative undergoes regioselective attacks at the less hindered carbon, while halogenated analogs show less selectivity due to steric and electronic effects .
Biological Activity
Methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate, commonly referred to as methyl glycidate, is a compound of significant interest due to its biological activity and potential applications in medicinal chemistry. This article explores its mechanisms of action, interactions with biological systems, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : Approximately 208.21 g/mol
- Functional Groups : Epoxide (oxirane) ring and a methoxy-substituted aromatic ring.
The epoxide structure is characterized by a strained three-membered ring, which contributes to the compound's reactivity. The methoxy group enhances lipophilicity, potentially influencing interactions with biological targets .
This compound primarily interacts with enzymes, particularly lipases. It serves as a substrate in hydrolytic reactions catalyzed by lipases such as those from Serratia marcescens. This interaction leads to the formation of optically active products, showcasing its potential in enzymatic processes .
Target Enzymes
- Lipase from Serratia marcescens : The compound acts as a substrate in hydrolyzing reactions.
- Calcium Channels : As an intermediate in the synthesis of diltiazem hydrochloride, it inhibits calcium ion influx through L-type calcium channels in cardiac and smooth muscle cells .
Biological Activities
The biological activities attributed to this compound include:
- Enzyme Interaction : It has been shown to interact with specific enzymes, leading to potential applications in drug design.
- Nucleophilic Reactivity : The epoxide ring can undergo nucleophilic substitution reactions, making it a candidate for modifying biomolecules .
1. Enzymatic Hydrolysis
A study demonstrated that this compound could be effectively hydrolyzed by lipases, resulting in the production of optically active derivatives. This property is essential for applications in asymmetric synthesis and pharmaceutical development .
2. Synthesis of Pharmaceuticals
As an intermediate in the synthesis of diltiazem hydrochloride, this compound plays a crucial role in developing cardiovascular drugs. Diltiazem is utilized clinically for treating hypertension and angina by blocking calcium channels .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-(4-methylphenyl)oxirane-2-carboxylate | Similar structure with a methyl group | Potentially similar enzyme interactions |
| 3-(4-methoxyphenyl)oxirane-2-carboxylic acid | Carboxylic acid analog | Different reactivity profile due to functional group variation |
The unique functional groups and stereochemistry of this compound may lead to distinct biological activities compared to its analogs .
Q & A
Q. What are the established synthetic routes for methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate, and what key reaction conditions are required?
Methodological Answer: The synthesis typically involves epoxidation of α,β-unsaturated esters or nucleophilic ring-opening of epoxide precursors. Key steps include:
- Epoxidation : Using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane under controlled temperatures (0–25°C) to achieve stereoselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while bases like triethylamine neutralize acidic byproducts .
- Chiral Resolution : Chromatographic techniques (e.g., chiral HPLC) separate enantiomers, ensuring the desired (2S,3R) configuration .
Q. How is the stereochemistry of this compound confirmed using spectroscopic methods?
Methodological Answer:
- NMR Analysis :
- X-ray Crystallography : Resolves absolute stereochemistry by comparing experimental data with Cambridge Structural Database entries .
- Optical Rotation : Matches reported values for (2S,3R) enantiomers (e.g., [α]D = +25° in CHCl3) .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its reactivity in ring-opening reactions compared to its diastereomers?
Methodological Answer:
- Nucleophilic Attack : The (2S,3R) configuration directs nucleophiles (e.g., amines) to attack the less hindered C2 position, yielding regioselective products. Diastereomers (e.g., 2R,3S) show reversed selectivity .
- Kinetic Studies : Reaction rates differ by >50% between enantiomers in polar solvents (e.g., DMSO), attributed to steric and electronic effects .
- Catalytic Effects : Chiral catalysts (e.g., Jacobsen’s salen complexes) enhance enantioselectivity in asymmetric ring-opening reactions .
Q. What methodological approaches are employed to resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
- Assay Standardization :
- Target Specificity :
- Enzyme Inhibition : Compare activity against isoforms (e.g., CYP450 3A4 vs. 2D6) to identify off-target effects .
- Cell-Based Assays : Use knockout cell lines to isolate mechanisms (e.g., apoptosis vs. necrosis) .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
